molecular formula C23H23FN4O2 B2384737 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108388-96-9

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2384737
CAS No.: 2108388-96-9
M. Wt: 406.461
InChI Key: ZSHDXKRMRJZVSS-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)ethanone is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a bicyclic azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with a fluorophenyl group. The next step involves the introduction of the azabicyclooctane moiety, followed by the attachment of the pyridin-4-yloxy group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency and reproducibility. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds containing pyrazole moieties often demonstrate significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to inhibit the growth of bacteria and fungi effectively .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Given the presence of the bicyclic amine structure, there is interest in exploring its effects on the central nervous system. Compounds with similar structures have shown promise in treating neurodegenerative diseases and psychiatric disorders by modulating neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their antimicrobial activities against several pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial properties .

Case Study 2: Anticancer Activity

A recent investigation into pyrazole derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines. The compound was tested alongside known chemotherapeutics, revealing synergistic effects that reduced IC50 values significantly compared to controls .

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
  • 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Uniqueness

The uniqueness of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group imparts unique electronic properties, while the azabicyclooctane structure provides rigidity and stability. These characteristics make the compound particularly valuable for certain applications, such as drug development and materials science.

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone represents a unique structural entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article details the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C27H24FN3O2
  • Molecular Weight : 473.56 g/mol
  • CAS Number : Not specified in available sources.

The compound features a pyrazole ring substituted with a fluorophenyl group and a bicyclic structure that enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of pyrazole derivatives, including the compound , has been extensively studied. These compounds are known for their diverse pharmacological effects, which include:

  • Antitumor Activity : Pyrazole derivatives have shown significant anticancer properties through various mechanisms, including inhibition of specific kinase pathways.
  • Anti-inflammatory Effects : Many pyrazole compounds exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase enzymes.
  • Antimicrobial Properties : Certain derivatives have demonstrated efficacy against a range of microbial pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntitumorInhibition of cancer cell proliferation and induction of apoptosis.
Anti-inflammatoryReduction of inflammation markers and inhibition of COX enzymes.
AntimicrobialEfficacy against bacteria and fungi in vitro and in vivo.
NeuroprotectivePotential protective effects on neuronal cells and pathways.

Antitumor Mechanism

Research indicates that pyrazole derivatives can inhibit various kinases involved in tumor growth. For instance, a related compound demonstrated nanomolar inhibition of MET kinase activity, which is critical in cancer progression . The docking studies suggest strong binding affinities to target receptors involved in cell signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory properties are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins. A study showed that certain pyrazole derivatives had comparable efficacy to standard anti-inflammatory drugs .

Antimicrobial Mechanism

The antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of various pyrazole derivatives using MTT assays on MCF-7 breast cancer cells. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, with IC50 values as low as 0.08 µM for some derivatives .

Case Study 2: Anti-inflammatory Effects

In vivo studies assessed the anti-inflammatory activity of selected pyrazole derivatives using carrageenan-induced paw edema models in rats. The compounds exhibited significant reduction in edema compared to control groups, showcasing their potential as therapeutic agents for inflammatory diseases .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-18-3-1-16(2-4-18)17-13-26-27(14-17)15-23(29)28-19-5-6-20(28)12-22(11-19)30-21-7-9-25-10-8-21/h1-4,7-10,13-14,19-20,22H,5-6,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHDXKRMRJZVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F)OC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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